molecular formula C28H44O B3026327 20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol CAS No. 1527467-07-7

20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol

Cat. No.: B3026327
CAS No.: 1527467-07-7
M. Wt: 396.6 g/mol
InChI Key: HOUZLWCQDNDNNE-ZRUUVFCLSA-N
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Description

20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol: is a synthetic steroidal compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Alkylation: Introduction of the 4-methyl-5-hexyn-1-yl group to the steroidal backbone.

    Hydrogenation: Reduction of triple bonds to form the desired alkyne.

    Hydroxylation: Introduction of the hydroxyl group at the 3beta position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group at the 3beta position can undergo oxidation to form ketones or aldehydes.

    Reduction: The alkyne group can be reduced to alkenes or alkanes under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.

Major Products:

    Oxidation: Formation of 3-keto derivatives.

    Reduction: Formation of 5-alkene or 5-alkane derivatives.

    Substitution: Formation of 3-substituted derivatives.

Scientific Research Applications

Biological Applications

  • Cholesterol Analog Research
    • 27-Alkyne cholesterol serves as a cholesterol analog in various studies aimed at understanding cholesterol metabolism and its role in cellular functions. Its structural similarity to cholesterol allows researchers to investigate the effects of cholesterol-like compounds on cell membranes and signaling pathways .
  • Drug Development
    • This compound has been explored for its potential in drug formulations, particularly in the context of lipid-based delivery systems. The alkyne moiety can facilitate the incorporation of the compound into liposomes or other lipid carriers, enhancing drug solubility and bioavailability .
  • Cancer Research
    • Recent studies have indicated that modifications in cholesterol metabolism are linked to cancer progression. Researchers are investigating the role of 27-alkyne cholesterol in modulating cancer cell growth and apoptosis, making it a candidate for cancer therapeutics .

Case Study 1: Cholesterol Metabolism

A study published in the Journal of Lipid Research examined the effects of various cholesterol analogs, including 27-alkyne cholesterol, on lipid raft formation and cellular signaling. The findings suggested that the alkyne modification alters membrane fluidity and influences signal transduction pathways associated with cell growth .

Case Study 2: Drug Delivery Systems

In a research project focused on enhancing drug delivery methods for cancer treatment, scientists utilized 27-alkyne cholesterol to create nanoparticles that encapsulated chemotherapeutic agents. The results showed improved targeting and reduced side effects compared to conventional delivery methods .

Potential Therapeutic Uses

  • Cardiovascular Health
    • Given its structural properties, there is ongoing research into the use of 27-alkyne cholesterol as a therapeutic agent for managing cardiovascular diseases by influencing lipid profiles and reducing arterial plaque formation.
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .

Data Summary Table

Application AreaDescriptionReferences
Cholesterol AnalogInvestigates effects on cell membranes and signaling pathways
Drug DevelopmentEnhances drug solubility and bioavailability through lipid-based systems
Cancer ResearchModulates cancer cell growth and apoptosis
Cardiovascular HealthPotential therapeutic agent for managing lipid profiles
Neuroprotective EffectsCandidate for treating neurodegenerative diseases

Mechanism of Action

The mechanism of action of 20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol involves its interaction with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing various cellular processes. The compound may also affect signaling pathways, leading to changes in gene expression and protein synthesis.

Comparison with Similar Compounds

  • 20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3alpha-ol
  • 20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-one

Uniqueness:

  • The presence of the 4-methyl-5-hexyn-1-yl group distinguishes it from other steroidal compounds.
  • The specific configuration at the 3beta position contributes to its unique biological activity and chemical reactivity.

Biological Activity

20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol, a steroidal compound, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C23H38O\text{C}_{23}\text{H}_{38}\text{O}

This compound features a pregnane backbone with a unique side chain that contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Recent research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown that it can inhibit the growth of human pancreatic cancer cells, with IC50 values indicating potent activity:

Cell Line IC50 (µM)
Panc-10.051
BxPC-30.066
WI38 (normal)0.36

These results suggest that the compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells .

The mechanism by which this compound exerts its anticancer effects appears to involve DNA intercalation and disruption of cellular signaling pathways. The presence of the alkyne group is thought to enhance its interaction with DNA, leading to apoptosis in cancer cells .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Pancreatic Cancer Cells :
    • In vitro assays demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability over time. After 48 hours, the most effective concentrations yielded IC50 values as low as 0.051 µM against Panc-1 cells .
  • Comparative Analysis :
    • When compared to standard chemotherapeutics like Doxorubicin, 20R-pregnene derivatives showed superior antiproliferative effects against certain cancer cell lines, suggesting a promising alternative for future drug development .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,6R)-6-methyloct-7-yn-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-6-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29)14-16-27(21,4)26(23)15-17-28(24,25)5/h1,10,19-20,22-26,29H,7-9,11-18H2,2-5H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUZLWCQDNDNNE-ZRUUVFCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol
Reactant of Route 2
20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol
Reactant of Route 3
20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol
Reactant of Route 4
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20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol
Reactant of Route 5
20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol
Reactant of Route 6
20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol

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